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Introduction
These application notes provide a comprehensive guide for utilizing the Guanosine 5'-[γ-35S]-

triphosphate ([³⁵S]GTPγS) binding assay to characterize the activity of LY2119620, a positive

allosteric modulator (PAM) of the M₂ and M₄ muscarinic acetylcholine receptors.[1][2]

LY2119620 enhances the potency and efficacy of orthosteric agonists at these G protein-

coupled receptors (GPCRs).[1][2] The [³⁵S]GTPγS binding assay is a functional method that

measures the initial step of G protein activation, making it a valuable tool for quantifying the

effects of allosteric modulators.[1]

Signaling Pathway of M₂ and M₄ Muscarinic
Receptors
The M₂ and M₄ muscarinic acetylcholine receptors are coupled to inhibitory G proteins (Gαi/o).

Upon activation by an orthosteric agonist, the receptor undergoes a conformational change,

facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP)

on the α-subunit of the G protein. The Gα-GTP and Gβγ subunits then dissociate to modulate

downstream effectors. LY2119620, as a PAM, binds to a site on the receptor distinct from the

orthosteric agonist binding site and enhances the agonist-induced G protein activation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b608710?utm_src=pdf-interest
https://www.benchchem.com/product/b608710?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24807965/
https://www.researchgate.net/publication/262149342_Characterization_of_the_Novel_Positive_Allosteric_Modulator_LY2119620_at_the_Muscarinic_M-2_and_M-4_Receptors
https://www.benchchem.com/product/b608710?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24807965/
https://www.researchgate.net/publication/262149342_Characterization_of_the_Novel_Positive_Allosteric_Modulator_LY2119620_at_the_Muscarinic_M-2_and_M-4_Receptors
https://pubmed.ncbi.nlm.nih.gov/24807965/
https://www.benchchem.com/product/b608710?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


M₂/M₄ Receptor

G Protein Cycle

Orthosteric Agonist M₂/M₄ ReceptorBinds

LY2119620 (PAM) Binds & Potentiates

Gαi/o-GDPActivates

Gβγ

Gαi/o-GTP
GDP/GTP Exchange

Downstream Effectors

Modulates

Modulates

Click to download full resolution via product page

M₂/M₄ Receptor Signaling Pathway

Experimental Workflow
The [³⁵S]GTPγS binding assay involves incubating cell membranes expressing the receptor of

interest with the radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS. In the presence of an

agonist, the activated G protein binds [³⁵S]GTPγS. The amount of bound radioactivity is then

quantified, typically by scintillation counting after separating the membrane-bound from free

radioligand via filtration.
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[³⁵S]GTPγS Binding Assay Workflow

Quantitative Data
The following tables summarize the effects of LY2119620 on the potency (pEC₅₀) and efficacy

(Eₘₐₓ) of various orthosteric agonists at the M₂ and M₄ muscarinic receptors in a [³⁵S]GTPγS

binding assay. Data is derived from Croy et al., 2014, Molecular Pharmacology.

Table 1: Effect of LY2119620 on Agonist Potency (pEC₅₀) at M₂ and M₄ Receptors
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Orthosteric Agonist
LY2119620 Conc.
(µM)

M₂ Receptor pEC₅₀
(Mean ± SEM)

M₄ Receptor pEC₅₀
(Mean ± SEM)

Acetylcholine (ACh) 0 6.8 ± 0.1 7.1 ± 0.1

1 7.5 ± 0.1 8.0 ± 0.1

10 8.0 ± 0.1 8.5 ± 0.1

Oxotremorine-M (Oxo-

M)
0 7.4 ± 0.1 7.8 ± 0.1

1 8.2 ± 0.1 8.8 ± 0.1

10 8.7 ± 0.1 9.3 ± 0.1

Iperoxo 0 8.1 ± 0.1 8.5 ± 0.1

1 8.8 ± 0.1 9.2 ± 0.1

10 9.2 ± 0.1 9.6 ± 0.1

Table 2: Effect of LY2119620 on Agonist Efficacy (Eₘₐₓ) at M₂ and M₄ Receptors

Orthosteric Agonist
LY2119620 Conc.
(µM)

M₂ Receptor Eₘₐₓ
(% of Basal)

M₄ Receptor Eₘₐₓ
(% of Basal)

Acetylcholine (ACh) 0 250 ± 10 300 ± 15

10 260 ± 12 310 ± 18

Oxotremorine-M (Oxo-

M)
0 240 ± 9 290 ± 14

10 250 ± 11 300 ± 16

Iperoxo 0 230 ± 8 280 ± 13

10 240 ± 10 290 ± 15
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Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M₂ or

M₄ muscarinic receptor in appropriate growth medium.

Cell Harvest: Once confluent, wash the cells with ice-cold phosphate-buffered saline (PBS)

and harvest by scraping.

Homogenization: Centrifuge the cell suspension and resuspend the pellet in ice-cold

homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Lysis: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 500 x g) for 10 minutes at

4°C to remove nuclei and unbroken cells.

Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed

(e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.

Washing: Resuspend the membrane pellet in homogenization buffer and repeat the high-

speed centrifugation step.

Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer, determine

the protein concentration (e.g., using a Bradford assay), and store at -80°C in aliquots.

II. [³⁵S]GTPγS Binding Assay
Reagent Preparation:

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

[³⁵S]GTPγS Stock: Prepare a working solution of [³⁵S]GTPγS (e.g., 1 nM) in assay buffer.

GDP Stock: Prepare a working solution of GDP (e.g., 100 µM) in assay buffer.

Agonist and LY2119620 Solutions: Prepare serial dilutions of the orthosteric agonist and

LY2119620 in assay buffer.

Assay Setup (96-well plate format):
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Add assay buffer to each well.

Add the desired concentration of LY2119620 or vehicle control.

Add the desired concentration of orthosteric agonist or vehicle control.

Add the membrane preparation (typically 10-20 µg of protein per well).

Add GDP to a final concentration of 10-100 µM.

For non-specific binding control wells, add a high concentration of unlabeled GTPγS (e.g.,

10 µM).

Incubation:

Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-1.0 nM.

Incubate the plate at 30°C for 60 minutes with gentle shaking.

Termination and Filtration:

Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester.

Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH

7.4).

Detection:

Dry the filter plate.

Add scintillation cocktail to each well.

Seal the plate and measure the radioactivity using a scintillation counter.

Data Analysis:

Subtract the non-specific binding from all other measurements.

Plot the specific binding as a function of agonist concentration.
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Use non-linear regression to fit the data to a sigmoidal dose-response curve and

determine the pEC₅₀ and Eₘₐₓ values.

To quantify the cooperativity of LY2119620, the fold shift in agonist potency can be

calculated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Characterization of the novel positive allosteric modulator, LY2119620, at the muscarinic
M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols: Guanosine 5'-[γ-35S]-
triphosphate Binding Assay with LY2119620]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b608710#guanosine-5-35s-triphosphate-binding-
assay-with-ly2119620]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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